

Technical Guide: Control of Genotoxic Impurities in Quetiapine

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Compound of Interest

Compound Name: Quetiapine Impurity-N

CAS No.: 1800291-86-4

Cat. No.: B568969

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Executive Summary & Regulatory Landscape

Quetiapine Hemifumarate is a high-dose atypical antipsychotic (up to 800 mg/day). This high daily intake imposes exceptionally stringent limits on genotoxic impurities. Under ICH M7 (R1), the Threshold of Toxicological Concern (TTC) for mutagenic impurities is 1.5 μ g/day [\[1\]](#)

For Quetiapine, the allowable concentration limit (

) is calculated as:

This low limit (< 2 ppm) renders standard HPLC-UV methods insufficient, necessitating LC-MS/MS or GC-MS for trace detection. Furthermore, the secondary amine structure of Quetiapine makes it highly susceptible to Nitrosamine Drug Substance Related Impurities (NDSRIs), specifically N-nitrosoquetiapine, which often requires limits in the nanogram range (e.g., 18 ng/day or category-specific limits).

Chemistry & Origin of Impurities

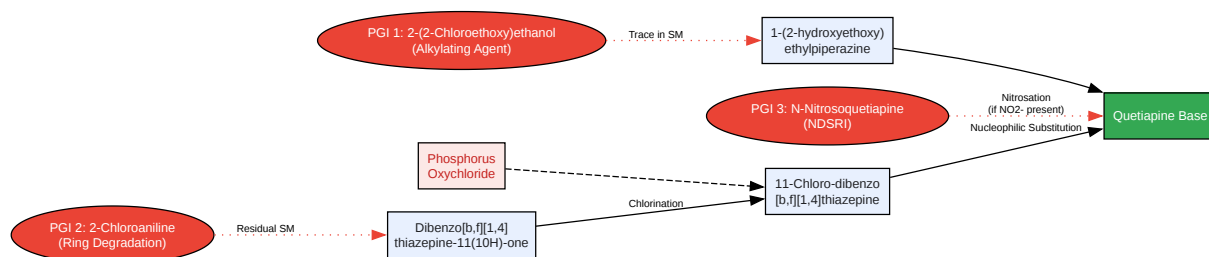
Understanding the synthesis pathway is critical for predicting PGI formation. Quetiapine is typically synthesized via the nucleophilic substitution of 11-chloro-dibenzo[b,f][1,4]thiazepine with 1-(2-hydroxyethoxy)ethylpiperazine.

Critical Impurity Classes

Impurity Class	Specific Analytes	Origin	Detection Method
Alkyl Halides	2-(2-Chloroethoxy)ethanol 2-Chloroethanol	Starting material impurities; unreacted alkylating agents.	GC-MS (Headspace)
Anilines/Thiols	2-Chloroaniline 2-Aminothiophenol	Degradation of the thiazepine ring; synthesis byproducts.	LC-MS/MS
Nitrosamines	N-Nitrosoquetiapine NDMA, NPIP	Nitrosation of the piperazine ring or solvent contaminants (DMA).	LC-HRMS / LC-MS/MS

Synthesis & Impurity Map (Visualization)

The following diagram illustrates the synthesis pathway and the specific entry points for critical genotoxic impurities.



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Figure 1: Quetiapine synthesis pathway highlighting entry points for alkyl halides, anilines, and nitrosamine impurities.

Risk Assessment: The Nitrosamine Challenge

Recent regulatory shifts focus heavily on N-nitrosoquetiapine. Because Quetiapine contains a secondary amine within a piperazine ring, it is vulnerable to nitrosation if nitrites are present in excipients (e.g., microcrystalline cellulose) or water.

Risk Mitigation Workflow:

- Evaluate Water Quality: Ensure low nitrite levels in process water.
- Scavenger Use: Incorporate antioxidants (Ascorbic acid) in the formulation if nitrite risk is high.
- CPCA Categorization: Calculate the Carcinogenic Potency Categorization Approach (CPCA) score to determine the specific limit (often higher than the default 18 ng/day if steric hindrance exists).

Analytical Method Development

Due to the chemical diversity of the impurities (volatile halides vs. non-volatile salts), a dual-method strategy is required.

Method A: LC-MS/MS for Non-Volatile PGIs

Target Analytes: 2-(2-aminophenylthio)benzoic acid, 2-aminothiophenol, N-nitrosoquetiapine.

Protocol:

- Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6470 or Sciex 6500+).
- Column: InertSustain AQ-C18 (250 × 4.6 mm, 5 μm) or equivalent high-retention polar column.
- Mobile Phase:

- A: 0.1% Formic Acid in Water (enhances ionization).
- B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: Linear ramp to 90% B
 - 15-20 min: Hold 90% B
- Mass Spec Parameters:
 - Source: ESI Positive Mode.
 - MRM Transitions: Optimize for each PGI (e.g., m/z 325 → 208 for N-nitrosoquetiapine).
- Sample Prep: Dissolve 100 mg API in 10 mL diluent (Water:MeOH 50:50). Avoid sonication if heat degrades the nitrosamine.

Self-Validating Check:

- Sensitivity: S/N ratio at Limit of Quantitation (LOQ) must be > 10.
- Linearity: Correlation coefficient () > 0.99 from 50% to 150% of the limit.

Method B: Headspace GC-MS for Alkyl Halides

Target Analytes: 2-Chloroethanol, 2-(2-chloroethoxy)ethanol.

Protocol:

- Column: DB-624 (30 m × 0.32 mm, 1.8 μm) – specialized for volatile solvents.
- Carrier Gas: Helium @ 1.5 mL/min.

- Headspace Conditions:
 - Incubation: 80°C for 20 min.
 - Transfer Line: 110°C.
- Detection: SIM mode (Selected Ion Monitoring) targeting molecular ions (e.g., m/z 80 for 2-chloroethanol).

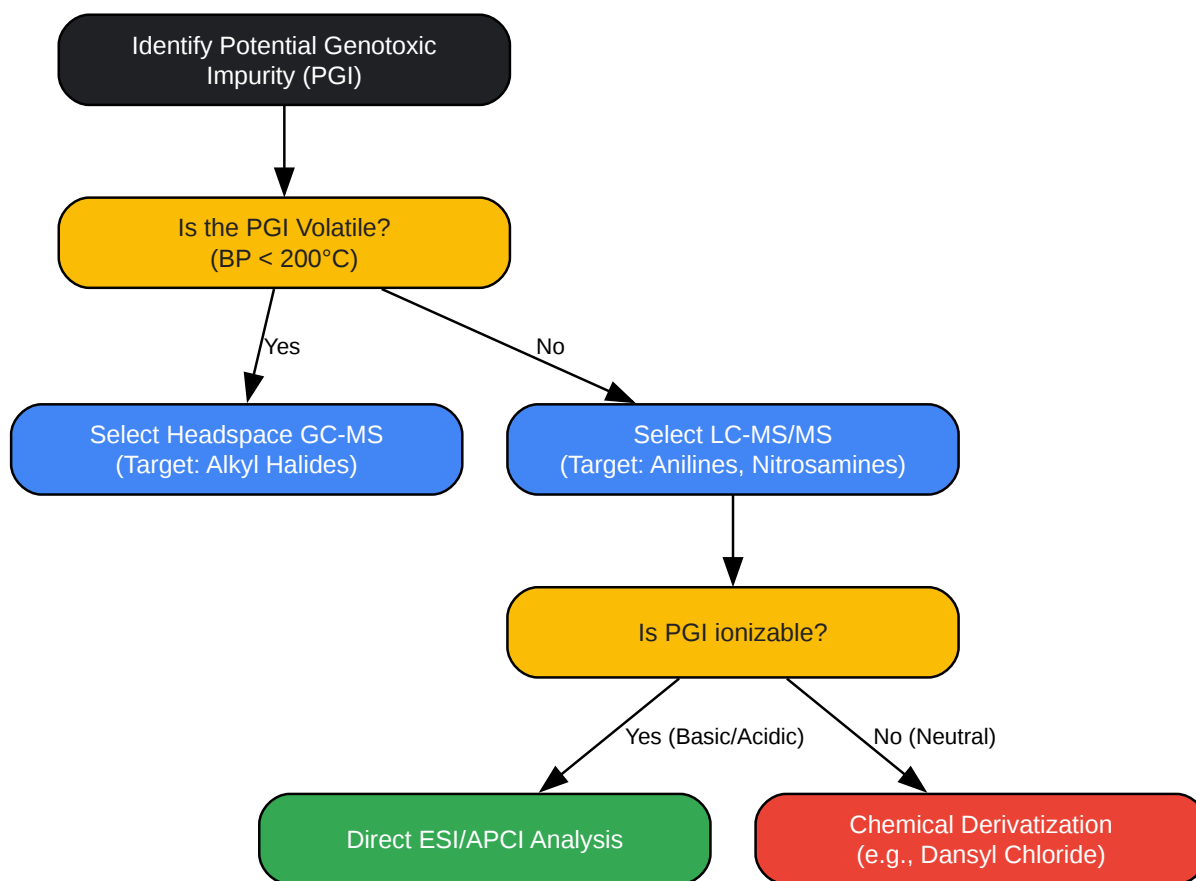
Control Strategy & Purge Factors

Testing every batch for every impurity is inefficient. A "Skip-Lot" or "Upstream Control" strategy can be justified using Purge Factor Analysis.

Theoretical Purge Calculation:

If the calculated purge factor is > 1000x the required reduction, regulatory bodies (FDA/EMA) may accept process validation data instead of routine release testing.

Decision Tree for Method Selection



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Figure 2: Analytical decision matrix for selecting the appropriate detection technique based on physicochemical properties.

References

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- Miniyar, P.B., et al. Development of an Analytical Method for Identification of the Genotoxic Impurity of Quetiapine Fumarate by High-Performance Thin-Layer Chromatography. JPC - Journal of Planar Chromatography. [Link](#)
- BenchChem Application Note. Synthesis of Pharmaceutical Intermediates Using 1-(2-Chloroethyl)piperazine Hydrochloride. [Link](#)

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Sources

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